molecular formula C9H11NO2 B1373812 2-(2-Amino-3-methylphenyl)acetic acid CAS No. 1334405-57-0

2-(2-Amino-3-methylphenyl)acetic acid

Cat. No.: B1373812
CAS No.: 1334405-57-0
M. Wt: 165.19 g/mol
InChI Key: MUKSZSDTBHYYMF-UHFFFAOYSA-N
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Description

2-(2-Amino-3-methylphenyl)acetic acid (CAS 1334405-57-0) is a high-purity organic compound with a molecular formula of C 9 H 11 NO 2 and a molecular weight of 165.19 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research, particularly in the development of novel active molecules. The structural features of the aromatic ring and the reactive amino and carboxylic acid functional groups make it a versatile precursor for constructing more complex molecular architectures. Researchers utilize this compound in various applications, including medicinal chemistry for drug discovery and materials science. Proper handling procedures are essential. This product is classified with GHS07 warning pictograms and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should wear appropriate protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKSZSDTBHYYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Landscape of Substituted Arylacetic Acids

Arylacetic acids, a class of organic compounds characterized by an acetic acid moiety attached to an aromatic ring, are foundational in various areas of chemical science. rsc.org These molecules are recognized for their structural diversity and the presence of multiple reactive sites, which allows for a wide array of chemical transformations. rsc.org Their utility is demonstrated in numerous synthetic applications, including C-H activation, halogenation, and alkylation, making them versatile precursors for more complex molecules. rsc.org

The specific arrangement of substituents on the aromatic ring profoundly influences the reactivity and potential applications of an arylacetic acid derivative. rsc.org For example, the presence and position of electron-donating or electron-withdrawing groups can alter the rate and outcome of reactions such as persulfate-mediated decarboxylation. rsc.org The structure of 2-(2-Amino-3-methylphenyl)acetic acid, with an ortho-amino group and a meta-methyl group relative to the acetic acid side chain, provides a unique electronic and steric profile that can be exploited in targeted synthesis. This class of compounds serves as crucial intermediates in the production of pharmaceuticals, including well-known anti-inflammatory drugs. acs.org

Interactive Table 2: Comparison of Selected Substituted Arylacetic Acids This table provides examples of different arylacetic acids to illustrate the structural diversity and varied applications within this chemical class.

Compound NameStructureKey Features & Applications
Phenylacetic AcidC₆H₅CH₂COOHA basic arylacetic acid used as a precursor in the synthesis of pharmaceuticals and other organic compounds. orgsyn.org
IndomethacinComplex arylacetic acid derivativeA non-steroidal anti-inflammatory drug (NSAID), demonstrating the pharmaceutical relevance of this class. acs.org
This compoundC₉H₁₂N₂O₂A multifunctional building block used in advanced organic synthesis.

Significance As a Chiral Building Block in Advanced Organic Synthesis

The 2-(2-Amino-3-methylphenyl)acetic acid molecule is chiral. The alpha-carbon atom, which is bonded to the phenyl ring, the carboxylic acid group, an amino group, and a hydrogen atom, serves as a stereocenter. This chirality is of paramount importance in modern organic synthesis, particularly in the development of pharmaceuticals. Most biological targets, such as enzymes and receptors, are themselves chiral, meaning they interact selectively with only one enantiomer (mirror-image form) of a chiral drug molecule. libretexts.org

Consequently, chiral molecules like this compound are highly valued as "chiral building blocks." These are enantiomerically pure or enriched intermediates used to construct larger, more complex molecules with precise three-dimensional structures. mdpi.com The use of such building blocks is a cornerstone of asymmetric synthesis, allowing chemists to produce a desired enantiomer of a target molecule efficiently, avoiding the need for costly separation of enantiomeric mixtures later in the synthesis. The amino and carboxylic acid functional groups in this compound provide reactive handles for peptide coupling and other transformations, enabling its incorporation into a wide range of molecular architectures. libretexts.org

Interactive Table 3: Major Classes of Chiral Building Blocks in Organic Synthesis This table outlines common categories of chiral building blocks, highlighting the context in which chiral amino acids are utilized.

Building Block ClassDescriptionExamples
Chiral Amines Serve as intermediates, chiral auxiliaries, and resolution reagents in the synthesis of drugs and natural products. (R)-(+)-1-Phenylethylamine
Chiral Alcohols Key intermediates for high-value chiral compounds, often synthesized via asymmetric hydrogenation of carbonyls. (S)-1-(2-Pyridyl)ethanol
Chiral Amino Alcohols Important as both building blocks and chiral ligands in catalysis. (1R,2S)-2-Amino-1,2-diphenylethanol moldb.com
Chiral Carboxylic Acids Versatile precursors that include non-proteinogenic amino acids like the subject of this article. (R)-(-)-2-Phenylpropionic acid moldb.com

Position Within the Field of Non Proteinogenic Amino Acids and Derivatives

Strategies for Constructing the 2-Amino-3-methylphenylacetic Acid Core

Approaches via Aromatic Substitution Reactions

A plausible pathway to the 2-amino-3-methylphenyl core relies heavily on electrophilic aromatic substitution (EAS) reactions, where the regiochemical outcome is governed by the directing effects of the substituents on the benzene (B151609) ring. A common strategy begins with a readily available starting material like m-toluic acid.

The synthesis sequence often involves:

Nitration : The process can start with the nitration of an appropriate precursor. For example, m-toluic acid can be nitrated to introduce a nitro group (-NO2). The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects can be exploited to selectively install the nitro group at the C2 position, yielding 2-nitro-3-methylbenzoic acid.

Activating and Directing Effects : The amino group (-NH2) is a strongly activating ortho-, para-director in electrophilic aromatic substitution reactions. Conversely, a nitro group is a strong deactivating, meta-directing group. These properties are crucial in planning multi-step syntheses, as the order of reactions determines which isomers are formed. For instance, attempting to add the acetic acid precursor via a Friedel-Crafts reaction on 2-amino-3-methylaniline might be challenging due to the high reactivity of the ring and potential side reactions. Therefore, the amino group is often introduced in a later step from a nitro precursor.

Formation of the Amino Acid Moiety

Once the substituted aromatic core is established, the next critical step is the introduction of the acetic acid side chain (-CH2COOH). Several established organic chemistry methods can be adapted for this purpose. One of the most effective and widely used methods for synthesizing α-amino acids is the Strecker synthesis. nih.govmasterorganicchemistry.com

A potential synthetic route utilizing the Strecker synthesis would involve:

Precursor Synthesis : Creation of the aldehyde precursor, 2-amino-3-methylbenzaldehyde.

Strecker Reaction : This classic reaction involves the treatment of the aldehyde with ammonia (B1221849) (or an amine) and a cyanide source (like sodium cyanide). This forms an α-amino nitrile intermediate (2-amino-2-(2-amino-3-methylphenyl)acetonitrile). masterorganicchemistry.comacs.org

Hydrolysis : The final step is the hydrolysis of the nitrile group of the α-amino nitrile, typically under strong acidic conditions (e.g., refluxing in HCl). This converts the nitrile into a carboxylic acid, yielding the final product, this compound. nih.govacs.org

Alternative, though potentially less direct, methods like the Willgerodt-Kindler reaction could also be considered. organic-chemistry.orgwikipedia.org This reaction transforms an aryl ketone (e.g., 1-(2-amino-3-methylphenyl)ethan-1-one) into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. unacademy.comchemistry-reaction.com

Reduction Pathways from Carboxylic Acid Precursors (e.g., 2-Amino-3-methylbenzoic Acid)

The conversion of a precursor like 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid is a key reduction step. This transformation is fundamental for installing the amino group at the desired position.

Common reduction methods include:

Catalytic Hydrogenation : This is a clean and efficient method involving the use of hydrogen gas (H2) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel are frequently employed. The nitro group is selectively reduced to an amine without affecting the carboxylic acid or the aromatic ring.

Metal-Acid Systems : Classic methods using metals in acidic media are also effective. Combinations like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are standard procedures for the reduction of aromatic nitro compounds.

Once 2-amino-3-methylbenzoic acid is formed, it can serve as a precursor for introducing the second carbon atom required for the acetic acid side chain, for example, through Arndt-Eistert homologation.

Enantioselective Synthesis and Stereocontrol of Amino Arylacetic Acids

Since this compound possesses a chiral center at the α-carbon, obtaining it as a single enantiomer is often a critical goal, particularly for pharmaceutical applications. The two primary strategies to achieve this are direct asymmetric synthesis and the resolution of a racemic mixture.

Chiral Catalyst and Auxiliary-Mediated Asymmetric Transformations

Asymmetric synthesis aims to create one enantiomer preferentially over the other from the outset. This is typically achieved using either chiral catalysts or chiral auxiliaries. researchgate.net

Chiral Catalysts: A chiral catalyst creates a chiral environment that forces the reaction to proceed along a pathway favoring one enantiomer. nih.gov

Asymmetric Hydrogenation : The asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated acid or an imine, using a chiral transition metal complex (e.g., containing rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP) is a powerful method.

Phase-Transfer Catalysis : Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used in the asymmetric alkylation of glycine (B1666218) derivatives to produce enantioenriched amino acids.

Catalytic SystemReaction TypeTypical Enantioselectivity (ee)
Chiral BINOL AldehydeAsymmetric α-functionalizationModerate to High
Cinchona Alkaloid DerivativesPhase-Transfer Alkylation58-88%
Chiral Salen–Metal ComplexesAsymmetric ReactionsVariable

This table provides examples of catalytic systems used in the asymmetric synthesis of amino acids and their derivatives.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

Attachment : The auxiliary is covalently bonded to a prochiral substrate. For instance, a glycine equivalent can be attached to an Evans oxazolidinone auxiliary.

Diastereoselective Reaction : The chiral auxiliary sterically hinders one face of the molecule, forcing an incoming reagent (e.g., in an alkylation or arylation step) to attack from the opposite, less hindered face. This results in the formation of one diastereomer in excess.

Cleavage : After the stereocenter has been set, the auxiliary is removed, yielding the enantiomerically enriched product and allowing the auxiliary to be recovered and reused.

Chiral AuxiliaryTypical Application
Evans OxazolidinonesAsymmetric aldol (B89426) reactions, alkylations
CamphorsultamsAsymmetric Diels-Alder reactions, alkylations
PseudoephedrineAsymmetric alkylation of glycine derivatives
(S)-1-(4-methoxyphenyl)ethylamineAsymmetric Strecker Synthesis

This table lists common chiral auxiliaries and their applications in asymmetric synthesis.

Resolution Techniques for Enantiomeric Purity

Resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. wikipedia.org

Diastereomeric Salt Formation: This is the most traditional method for resolving racemic acids or bases. wikipedia.org

Salt Formation : The racemic this compound is reacted with a single, pure enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or (R)-1-phenylethanamine. This reaction forms a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base).

Separation : Diastereomers have different physical properties, including solubility. This difference allows them to be separated by fractional crystallization. One diastereomeric salt will typically crystallize out of the solution first, leaving the other dissolved.

Liberation : After separation, the pure diastereomeric salt is treated with an acid to break the salt linkage, liberating the pure enantiomer of the amino acid and regenerating the resolving agent.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column (typically HPLC).

Mechanism : The racemic mixture is passed through the column. The two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities.

Separation : The enantiomer that forms the less stable complex with the CSP travels through the column faster and elutes first, while the enantiomer forming the more stable complex is retained longer and elutes later. This allows for the effective separation of the two enantiomers. nih.gov Glycopeptide selectors like Vancomycin are sometimes used for the resolution of aromatic amino acids. nih.gov

Derivatization Chemistry of this compound

The chemical structure of this compound, featuring both a primary aromatic amine and a carboxylic acid, offers two primary sites for chemical modification. This dual functionality allows for a wide range of derivatization reactions, enabling the synthesis of diverse analogues with potentially altered physicochemical properties and biological activities. The strategic modification of these functional groups is central to developing new chemical entities, including prodrugs designed to enhance therapeutic profiles.

The primary amino group on the phenyl ring is a nucleophilic site susceptible to various chemical transformations. Functionalization at this position can alter the molecule's basicity, polarity, and ability to form hydrogen bonds. Common derivatization strategies involve acylation and the introduction of protecting groups. libretexts.org

Acylation: The amino group can be readily acylated by reacting this compound with acyl chlorides or acid anhydrides to form the corresponding amides. libretexts.org This transformation is significant as it reduces the basicity of the nitrogen atom due to the electron-withdrawing nature of the adjacent carbonyl group. libretexts.org This reduction in reactivity can be a crucial step in multi-step syntheses to prevent undesired side reactions involving the amine. libretexts.orgslideshare.net

Amine Protection: In synthetic sequences requiring reactions at the carboxylic acid moiety, the amino group often needs to be temporarily masked or "protected" to prevent it from interfering. masterorganicchemistry.com Carbamates are among the most common and useful protecting groups for amines. masterorganicchemistry.com

Boc Protection: The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid). masterorganicchemistry.comfishersci.co.uk The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk

Cbz Protection: The carboxybenzyl (Cbz or Z) group is another common amine protecting group, installed using benzyl (B1604629) chloroformate. A key advantage of the Cbz group is its removal under neutral conditions via catalytic hydrogenation (e.g., H₂ with a palladium catalyst), which is compatible with many other functional groups. masterorganicchemistry.com

Reaction TypeReagent ExampleProduct Functional GroupPurpose
AcylationAcetyl ChlorideAmideReduce amine basicity/reactivity
Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)Boc-CarbamateTemporary masking of the amine group
Cbz ProtectionBenzyl ChloroformateCbz-CarbamateTemporary masking of the amine group

The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives, most notably esters and amides. These modifications significantly impact the molecule's polarity, solubility, and potential for interaction with biological targets.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Esterification can be achieved through several methods, with the Fischer-Speier esterification being a classic approach. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.com For amino acids, alternative methods are often preferred to avoid harsh conditions. For instance, reacting the amino acid with an alcohol (like methanol) and trimethylchlorosilane provides a convenient and mild method for preparing methyl esters. nih.gov Esterification masks the polar carboxylic acid, leading to increased lipophilicity. ebrary.net

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This reaction typically requires the "activation" of the carboxylic acid, as it does not react directly with amines under mild conditions. youtube.comluxembourg-bio.com Dehydrating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are commonly used to facilitate this coupling. masterorganicchemistry.comyoutube.com The DCC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine. youtube.com This method is a cornerstone of peptide synthesis and is broadly applicable to the formation of various amides. masterorganicchemistry.com

Reaction TypeReagent ExampleProduct Functional GroupKey Feature
EsterificationMethanol, TrimethylchlorosilaneMethyl EsterIncreases lipophilicity, masks acidic group
Amide FormationAmine, Dicyclohexylcarbodiimide (DCC)AmideForms stable, neutral amide linkage

A prodrug is an inactive or less active derivative of a parent drug that undergoes conversion in the body to release the active pharmacological agent. mdpi.comnih.gov This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, instability, or side effects. nih.govnih.gov For a molecule like this compound, which shares structural features with some non-steroidal anti-inflammatory drugs (NSAIDs), prodrug strategies often focus on temporarily masking the carboxylic acid or amino group. nih.gov

Masking the Carboxylic Acid: The free carboxylic acid group in many NSAIDs is associated with gastrointestinal irritation. nih.gov A common prodrug approach is to mask this group, typically by converting it into an ester or an amide. ebrary.netnih.gov

Ester Prodrugs: Esterification of the carboxylic acid is a widely used strategy. ebrary.net The resulting ester prodrug is generally more lipophilic and lacks the acidity of the parent compound. In the body, ubiquitous esterase enzymes hydrolyze the ester bond to release the active carboxylic acid. ebrary.netmdpi.com The synthesis follows standard esterification procedures, coupling the parent drug with a suitable alcohol.

Amide Prodrugs: Amide linkages can also be used to create prodrugs. nih.gov Amide prodrugs are often more stable than their ester counterparts and rely on amidase enzymes for cleavage. nih.govrsc.org The synthesis involves coupling the parent drug's carboxylic acid with an amine, often an amino acid, using standard peptide coupling reagents. nih.govijpsjournal.com Using amino acids as the promoiety can sometimes leverage endogenous nutrient transporters to improve absorption. nih.gov

Masking the Amino Group: The amino group can also be derivatized to form prodrugs. nih.gov

The fundamental principle in carrier-linked prodrug synthesis is the covalent attachment of a non-toxic promoiety to the active drug via a bond that can be cleaved enzymatically or chemically under physiological conditions. mdpi.com The choice of linker and promoiety is critical for achieving the desired chemical stability, release kinetics, and improved therapeutic profile. mdpi.com

Mechanistic Elucidation of Formation Pathways for Amino Arylacetic Acids

The progression of chemical reactions leading to amino arylacetic acids involves several key intermediates and transition states. In the Strecker synthesis, for example, an aldehyde reacts with ammonia and cyanide. masterorganicchemistry.com The mechanism proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion to produce an α-amino nitrile. libretexts.orgmasterorganicchemistry.com This nitrile is subsequently hydrolyzed to yield the final α-amino acid. masterorganicchemistry.com

In transition metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization, the formation of a macrocyclic, cyclophane-like pre-transition state has been proposed to achieve meta-selectivity. acs.org For palladium-catalyzed α-arylation of aryl acetic acids, dienolate intermediates are key to the catalytic cycle. acs.org Organocatalytic approaches also rely on the generation of specific reactive intermediates. For instance, the stereoselective Michael addition of arylacetic acid derivatives can proceed through the catalytic generation of a chiral iminium electrophile or a chiral enolate nucleophile. thieme-connect.de

Synthetic PathwayKey IntermediatesKey Transition States
Strecker SynthesisImine, α-Amino NitrileNucleophilic attack of cyanide on the iminium ion
Palladium-Catalyzed α-ArylationPalladium-Dienolate ComplexReductive elimination from the Pd-complex
Organocatalyzed Michael AdditionChiral Iminium Ion, Chiral EnolateAddition of the enolate to the Michael acceptor

Tautomerism, the interconversion of structural isomers, plays a significant role in the reactivity and mechanistic pathways of compounds related to amino arylacetic acids. numberanalytics.comwikipedia.org The most relevant forms are keto-enol and imine-enamine tautomerism. numberanalytics.com

Imine-enamine tautomerism is particularly pertinent in reactions involving imine intermediates, such as the Strecker synthesis. The equilibrium between the imine and its enamine tautomer can influence the reaction pathway and the stereochemical outcome. Similarly, the formation of enolates from arylacetic acid derivatives, a manifestation of keto-enol tautomerism, is fundamental to their function as nucleophiles in many catalytic C-C bond-forming reactions. thieme-connect.de The position of the tautomeric equilibrium can be significantly influenced by catalysts, such as acids or bases, which can facilitate the interconversion between the tautomeric forms. numberanalytics.comnih.gov For instance, in certain multi-component reactions, the mechanistic route can differ based on the catalyst used; an acidic catalyst might favor an imine intermediate, while a metal catalyst could proceed through a different pathway. nih.gov

Catalysis in the Synthesis and Transformation of Amino Arylacetic Acids

Catalysis is central to the efficient and selective synthesis of amino arylacetic acids. Both transition metals and small organic molecules have been employed to facilitate these transformations, often enabling high levels of stereocontrol.

Transition metals are widely used to catalyze the synthesis of arylacetic acid derivatives.

Palladium (Pd)-complexes: Palladium catalysis is a powerful tool for forming the arylacetic acid scaffold. Cross-coupling reactions, such as those between arylboronic acids and α-bromoacetic acid derivatives, provide a mild and general route to these compounds. rsc.orgsci-hub.se The selectivity of these reactions can be controlled by the choice of phosphine ligands on the palladium center. sci-hub.se Furthermore, palladium catalysts are effective for the direct α-arylation of aryl acetic acids with aryl halides and for the remote C-H functionalization of arylacetic acid derivatives. acs.orgacs.org

Copper (Cu(II)): Copper(II) complexes, particularly those featuring chiral ligands, are valuable catalysts for the asymmetric synthesis of amino acid derivatives. nih.gov For example, a chiral BOX/Cu(II) system can catalyze the enantioselective alkylation of C(sp³)–H bonds adjacent to a nitrogen atom. mdpi.com Copper(II) readily forms complexes with amino acids, where the amino acid can act as a bidentate ligand, coordinating through both the amino and carboxylate groups. biointerfaceresearch.comresearchgate.net

Zinc (Zn(II)): Zinc(II) also forms stable complexes with amino acids, coordinating in a similar fashion to copper(II). biointerfaceresearch.comnih.gov While often categorized as a Lewis acid catalyst, organozinc reagents are used in reactions like the Reformatsky reaction to form C-C bonds, highlighting the utility of zinc in related synthetic transformations.

Catalyst TypeExample ReactionKey Mechanistic FeatureReference
Pd-ComplexesCross-coupling of arylboronic acids and α-bromoacetic estersCatalytic cycle involving oxidative addition and reductive elimination sci-hub.se
Cu(II)-ComplexesAsymmetric alkylation of glycine estersFormation of a chiral metal-enolate intermediate mdpi.com
Zn(II)-ComplexesFormation of stable amino acid chelatesCoordination via amino and carboxylate groups biointerfaceresearch.com

Beyond transition metals, Lewis acids and organocatalysts offer powerful strategies for the synthesis and functionalization of amino arylacetic acids.

Lewis Acid Catalysis: Lewis acids activate electrophiles by accepting an electron pair, typically by coordinating to a heteroatom like oxygen or nitrogen. wikipedia.orgyoutube.com This principle is applied in classical reactions like the Friedel-Crafts acylation, which can be used to synthesize precursors to arylacetic acids. Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can enhance the electrophilicity of carbonyl compounds, facilitating nucleophilic attack. wikipedia.orgscience.gov Chiral Lewis acids have been developed to induce enantioselectivity in these transformations. youtube.com

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. In the context of arylacetic acid derivatives, organocatalysts can be used to generate reactive chiral intermediates. thieme-connect.de For example, chiral amines can react with α,β-unsaturated aldehydes to form chiral iminium ions, while chiral isothioureas can activate arylacetic acids by forming a chiral ammonium (B1175870) enolate. thieme-connect.de These strategies enable highly stereoselective additions and functionalizations. A synergistic approach combining a chiral aldehyde with a transition metal catalyst has also been shown to be effective for the asymmetric α-allylation of N-unprotected amino acid esters. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 2 Amino 3 Methylphenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C NMR spectra reveal the different types of hydrogen and carbon atoms in a molecule, respectively. The chemical shift (δ), measured in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment.

For 2-(2-Amino-3-methylphenyl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, the methyl (-CH₃) protons, and the amine (-NH₂) protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the substituted benzene (B151609) ring. The -NH₂ and carboxylic acid -OH protons may appear as broad signals and their chemical shifts can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to appear far downfield, while the aromatic carbons will resonate in the typical 110-150 ppm range. The aliphatic carbons of the methylene and methyl groups will appear at higher field.

Expected ¹H and ¹³C NMR Chemical Shifts:

The following tables outline the predicted chemical shifts for this compound, based on established ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts This is an interactive data table. You can sort and filter the data.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (ortho to -CH₂COOH) 6.9 - 7.2 Doublet (d)
Aromatic CH (meta to -CH₂COOH) 6.6 - 6.9 Triplet (t)
Aromatic CH (ortho to -NH₂) 6.5 - 6.8 Doublet (d)
-CH ₂-COOH 3.5 - 3.8 Singlet (s)
-NH 3.5 - 5.0 Broad Singlet (br s)
Ar-CH 2.1 - 2.4 Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shifts This is an interactive data table. You can sort and filter the data.

Carbon Predicted Chemical Shift (δ, ppm)
-C OOH 170 - 178
Aromatic C -NH₂ 140 - 148
Aromatic C -CH₃ 135 - 142
Aromatic C -CH₂COOH 125 - 135
Aromatic C H 115 - 130
-C H₂-COOH 35 - 45

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. nih.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govyoutube.com For this compound, a COSY spectrum would be expected to show cross-peaks connecting the three adjacent aromatic protons, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. science.gov An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a correlation between the methylene proton signal (around 3.6 ppm) and the methylene carbon signal (around 40 ppm).

Table 3: Expected 2D NMR Correlations This is an interactive data table. You can sort and filter the data.

Experiment Correlated Nuclei Expected Cross-Peaks Structural Information Confirmed
COSY ¹H - ¹H Aromatic H-4 ↔ Aromatic H-5 ↔ Aromatic H-6 Connectivity of protons on the aromatic ring
HSQC ¹H - ¹³C -CH ₂- ↔ -C H₂- Ar-CH ₃ ↔ Ar-C H₃ Aromatic CH ↔ Aromatic C H Direct C-H bond connections

| HMBC | ¹H - ¹³C | -CH ₂- ↔ -C OOH -CH ₂- ↔ Aromatic C Ar-CH ₃ ↔ Aromatic C s | Connectivity across multiple bonds (e.g., acetic acid group to the ring) |

Mass Spectrometry (MS) for Accurate Mass Measurement and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound (C₉H₁₁NO₂), HRMS can confirm the molecular formula by matching the experimental mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm).

The fragmentation of the protonated molecule ([M+H]⁺) under techniques like Collision-Induced Dissociation (CID) provides valuable structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic acid group (as CO or HCOOH). mdpi.comspectrabase.com

Table 4: Expected HRMS Data and Fragmentation This is an interactive data table. You can sort and filter the data.

Ion/Fragment Formula Calculated m/z Information
[M+H]⁺ C₉H₁₂NO₂⁺ 166.0863 Molecular Ion
[M+H - H₂O]⁺ C₉H₁₀NO⁺ 148.0757 Loss of water from carboxylic acid
[M+H - HCOOH]⁺ C₈H₁₀N⁺ 120.0808 Loss of formic acid

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. LC is essential for separating the target compound from a complex mixture, such as reaction byproducts or isomers, before it enters the mass spectrometer. This ensures that the resulting mass spectrum is pure and corresponds only to the compound of interest. For a polar molecule like an amino acid derivative, reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) methods are commonly employed. The retention time from the LC provides an additional data point for identification, while the MS provides the structural confirmation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (-NH₂), carboxylic acid (-COOH), aromatic ring, and alkyl (CH₃, -CH₂-) groups. The O-H stretch of the carboxylic acid is typically very broad, often overlapping with C-H stretches, while the C=O stretch gives a strong, sharp absorption. The N-H stretching of the primary amine usually appears as two distinct peaks.

Table 5: Expected Characteristic IR Absorption Bands This is an interactive data table. You can sort and filter the data.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Amine N-H stretch 3300 - 3500 Medium (two bands)
Alkyl C-H C-H stretch 2850 - 3000 Medium
Carboxylic Acid C=O stretch 1700 - 1730 Strong, Sharp
Aromatic Ring C=C stretch 1450 - 1600 Medium to Weak
Carboxylic Acid C-O stretch 1210 - 1320 Strong

X-ray Crystallography for Three-Dimensional Structure Elucidation in the Solid State

Following a comprehensive search of publicly available scientific literature and crystallographic databases, it has been determined that the specific crystal structure of This compound has not been reported. As a result, a detailed analysis based on experimental X-ray crystallography data for this particular compound cannot be provided at this time.

The elucidation of a molecule's three-dimensional structure via single-crystal X-ray diffraction is a definitive method for understanding its spatial arrangement and the non-covalent interactions that govern its packing in the solid state. This information is fundamental to predicting and understanding a compound's physical and chemical properties.

While data for the target compound is unavailable, the following sections will discuss the principles of intermolecular interactions and conformational preferences that would be critical areas of analysis if the crystal structure were known. This discussion is based on the general principles of physical chemistry and data from structurally related molecules.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Interactions)

Hydrogen Bonding: The presence of both a carboxylic acid group (-COOH) and an amino group (-NH2) makes this molecule a prime candidate for extensive hydrogen bonding. The carboxylic acid can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group can act as a donor (N-H). It would be anticipated that strong O-H···O, N-H···O, and potentially N-H···N hydrogen bonds would be observed. These interactions are crucial in forming stable, repeating motifs within the crystal lattice, such as dimers, chains, or sheets. For instance, carboxylic acids frequently form centrosymmetric dimers through pairs of O-H···O hydrogen bonds.

The interplay of these interactions would result in a specific, three-dimensional crystal packing arrangement. The analysis of such packing is essential for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Conformational Preferences in Crystalline Structures

The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular and intermolecular forces. For This compound , key conformational features to be determined from a crystal structure would include:

Torsion Angles: The relative orientation of the substituents on the phenyl ring and the acetic acid side chain would be defined by a set of torsion angles. Of particular interest would be the torsion angle describing the rotation of the acetic acid group relative to the plane of the phenyl ring. This conformation would be a balance between minimizing steric hindrance and optimizing intermolecular interactions.

Planarity: The planarity of the phenyl ring and the degree to which the amino and methyl substituents deviate from this plane would be determined. The geometry of the carboxylic acid group would also be of interest, as it is generally planar.

The table below outlines the type of data that would be extracted from an X-ray crystallographic analysis to understand the intermolecular interactions and conformational preferences.

ParameterDescriptionExpected Significance for this compound
Hydrogen Bond Geometry Distances (e.g., D-H, H···A) and angles (D-H···A) for hydrogen bonds.Would reveal the strength and directionality of O-H···O and N-H···O/N interactions, defining the primary packing motifs.
π-π Stacking Parameters Centroid-to-centroid distance, interplanar angle, and slip angle between aromatic rings.Would quantify the nature and strength of the aromatic stacking interactions, contributing to crystal stability.
Key Torsion Angles Dihedral angles defining the orientation of the acetic acid side chain and the substituents on the phenyl ring.Would describe the preferred conformation of the molecule in the solid state, influenced by steric and packing effects.
Unit Cell Dimensions The lengths of the a, b, and c axes and the angles α, β, and γ that define the repeating unit of the crystal.Provides the fundamental lattice parameters of the crystalline solid.
Space Group The symmetry operations that describe the arrangement of molecules in the unit cell.Defines the overall symmetry of the crystal packing.

Without experimental data, further discussion on the specific structural characteristics of This compound would be speculative. The determination of its crystal structure through X-ray diffraction would be a valuable contribution to the field of structural chemistry.

Computational Chemistry and Theoretical Studies on 2 2 Amino 3 Methylphenyl Acetic Acid

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to its chemical and physical properties. Molecular orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sigmaaldrich.com It has become a mainstay of computational chemistry due to its favorable balance of accuracy and computational cost. nist.gov For 2-(2-amino-3-methylphenyl)acetic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its ground-state properties. sigmaaldrich.com

These calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, a wealth of electronic properties could be determined, including the total energy, dipole moment, and the distribution of electron density. A Mulliken charge analysis could also be performed to understand the partial charges on each atom, which is crucial for understanding intermolecular interactions. acs.org

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

PropertyPredicted Value
Total Energy (Hartree)Data not available
Dipole Moment (Debye)Data not available
C-C bond length (Å) in phenyl ringData not available
C-N bond length (Å)Data not available
C=O bond length (Å)Data not available
O-H bond length (Å)Data not available

Note: This table is illustrative of the types of data that would be generated from DFT calculations. Specific values for this compound are not available in the surveyed literature.

Frontier Molecular Orbital (FMO) theory is a key application of MO theory that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fishersci.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. ucl.ac.uk A small HOMO-LUMO gap generally indicates high reactivity. ucl.ac.uk The spatial distribution of the HOMO and LUMO would also be visualized to predict sites of electrophilic and nucleophilic attack. For instance, the HOMO is likely to be localized on the electron-rich amino group and the phenyl ring, while the LUMO may be centered on the carboxylic acid group.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

Note: This table illustrates the kind of data obtained from FMO analysis. Specific values for this compound are not available in the surveyed literature.

Conformational Analysis and Energetic Profiles

Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion.

A systematic conformational search would be performed by rotating the single bonds, specifically the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-C bond within the acetic acid group. For each conformation, a geometry optimization and energy calculation would be carried out. The results would be plotted on a potential energy surface, revealing the low-energy conformers (local minima) and the transition states connecting them. This analysis would provide a detailed understanding of the molecule's flexibility and the most probable shapes it adopts under different conditions.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be highly informative.

DFT calculations can be used to compute the vibrational frequencies of the molecule. acs.org These theoretical frequencies correspond to the different vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. The calculated IR and Raman spectra can be compared with experimental data to aid in the assignment of spectral bands. acs.org

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts. acs.org These theoretical chemical shifts can be correlated with experimental NMR data to confirm the molecular structure.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)StretchingData not available
C=O (Carboxylic Acid)StretchingData not available
N-H (Amine)StretchingData not available
C-H (Aromatic)StretchingData not available
C-H (Methyl)StretchingData not available

Note: This table is a representation of the data that would be generated. Specific values are not available in the surveyed literature.

Theoretical Insights into Reaction Energetics and Pathways

Computational chemistry can provide valuable insights into the mechanisms of chemical reactions by mapping out the potential energy surface for a given reaction. This involves identifying the reactants, products, intermediates, and transition states.

For this compound, theoretical studies could explore various potential reactions, such as its synthesis or degradation pathways. By calculating the energies of all species along a proposed reaction coordinate, the activation energies and reaction enthalpies can be determined. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, the mechanism of intramolecular cyclization to form a lactam could be investigated, or its reactivity as a nucleophile in substitution reactions could be explored.

Application of 2 2 Amino 3 Methylphenyl Acetic Acid As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The inherent reactivity of the amino and carboxylic acid functional groups in 2-(2-Amino-3-methylphenyl)acetic acid allows for its use as a foundational block in multi-step syntheses. The aromatic ring can undergo further electrophilic substitution, while the primary amine and carboxylic acid can participate in a wide array of classic organic reactions, including amide bond formation, esterification, and diazotization.

A primary application of this molecule is its ability to undergo intramolecular cyclization to form a lactam, a reaction that creates a new heterocyclic ring system. This transformation converts the acyclic amino acid into a bicyclic structure, specifically a substituted oxindole (B195798). The oxindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. By using this compound as the starting material, chemists can introduce the 3-methyl substitution pattern into the final complex molecule, which can be crucial for modulating the molecule's biological activity and pharmacokinetic properties.

Furthermore, derivatives of related aminophenylacetic acids have been used to create novel bioactive compounds, such as acetylenic amine derivatives with potential antimicrobial and anticancer properties. cyberleninka.ru This highlights the role of the aminophenylacetic acid framework in building complex molecules designed for specific biological targets.

Integration into Heterocyclic Ring Systems

The molecular structure of this compound is ideally suited for intramolecular reactions to form heterocyclic compounds. The most direct application is the formation of a lactam through the cyclization of the amino group onto the activated carboxylic acid moiety.

This intramolecular amide bond formation results in the synthesis of 4-methyl-1,3-dihydro-2H-indol-2-one (also known as 4-methyloxindole). This reaction is a key strategy for integrating the this compound scaffold into a bicyclic heterocyclic system. Oxindoles are a prominent class of heterocycles known for a wide range of pharmacological activities. nih.gov The synthesis of substituted oxindoles is a significant area of research, and using precursors like this compound provides a direct route to specific substitution patterns on the aromatic ring.

Starting MaterialReaction TypeResulting HeterocycleHeterocycle Class
This compoundIntramolecular Cyclization (Lactamization)4-Methyl-1,3-dihydro-2H-indol-2-oneOxindole (Lactam)

While direct condensation to form other heterocycles like benzothiazoles or benzoxazoles from this specific starting material is less common than traditional synthetic routes, the oxindole product can serve as an intermediate for further elaboration into more complex fused heterocyclic systems. For example, pyrazino[1,2-a]indol-4(1H)-ones are complex heterocyclic structures that can be synthesized from indole-based precursors and amino acids, demonstrating the utility of amino acid derivatives in constructing fused ring systems. nih.govunicatt.itrsc.org

Utilization in Peptide Chemistry and Peptidomimetics

This compound is classified as a non-proteinogenic or "unnatural" amino acid. Specifically, it is a substituted analog of phenylglycine. nih.govwikipedia.org The incorporation of such unnatural amino acids into peptide chains is a cornerstone of modern medicinal chemistry and the design of peptidomimetics. cpcscientific.com

Peptidomimetics are molecules designed to mimic natural peptides but often exhibit improved therapeutic properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased potency. lifechemicals.com The inclusion of this compound can impart several advantageous features:

Conformational Constraint : The substituted phenyl ring can restrict the rotational freedom of the peptide backbone, locking it into a specific conformation that may be optimal for binding to a biological target.

Proteolytic Resistance : Natural peptides are often rapidly broken down by proteases. Unnatural amino acids are not typically recognized by these enzymes, leading to a longer biological half-life for the resulting peptidomimetic. cpcscientific.com

Novel Side-Chain Interactions : The methyl and amino groups on the phenyl ring provide additional points of interaction with a target receptor that are not possible with natural amino acids.

However, the synthesis of peptides containing phenylglycine derivatives can be challenging. The alpha-proton of phenylglycine is more acidic than that of other amino acids, making it particularly susceptible to racemization (epimerization) during the peptide coupling steps, which can lead to a loss of stereochemical integrity in the final product. researchgate.net Careful selection of coupling reagents and reaction conditions is therefore critical when using this class of building blocks. researchgate.net

AttributeNatural Amino Acid (Phenylalanine)Unnatural Amino Acid (this compound)
Structure C₆H₅CH₂CH(NH₂)COOHCH₃(NH₂)C₆H₃CH₂COOH
Classification ProteinogenicNon-proteinogenic (Substituted Phenylglycine)
Key Feature Benzyl (B1604629) side chainSubstituted phenylacetic acid core
Role in Peptides Standard building block of natural proteinsBuilding block for peptidomimetics to enhance stability and confer unique structural properties

Design of Ligands for Coordination Chemistry

The structure of this compound contains two key functional groups capable of coordinating with metal ions: the primary amino group (-NH₂) and the carboxylate group (-COO⁻). This arrangement allows the molecule to act as a bidentate ligand, meaning it can bind to a central metal ion at two positions simultaneously to form a stable chelate ring.

The coordination chemistry of ligands containing both amino and carboxylate functionalities is well-established. Carboxylates are versatile ligands that can bind to metal ions in various modes, while amino groups provide a strong nitrogen donor site. nih.gov The combination of a "hard" oxygen donor from the carboxylate and a "borderline" nitrogen donor from the amine allows this ligand to coordinate with a wide range of transition metal ions.

Studies on related molecules, such as Schiff bases derived from o-phenylenediamine (B120857) and glyoxylic acid, have demonstrated the formation of stable octahedral and square planar complexes with metals like Co(II), Ni(II), and Cu(II). rdd.edu.iquobaghdad.edu.iq In these complexes, the ligand coordinates to the metal center through imine nitrogen and carboxylate oxygen atoms. Similarly, this compound is expected to form stable 1:1 or 2:1 ligand-to-metal complexes, acting as an anionic bidentate ligand that binds through the amino nitrogen and a deprotonated carboxylate oxygen. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.

Potential Metal IonLikely Coordination ModePotential Complex Geometry
Copper (Cu²⁺)Bidentate (N, O⁻)Square Planar / Distorted Octahedral
Nickel (Ni²⁺)Bidentate (N, O⁻)Octahedral
Cobalt (Co²⁺)Bidentate (N, O⁻)Octahedral
Zinc (Zn²⁺)Bidentate (N, O⁻)Tetrahedral / Octahedral
Palladium (Pd²⁺)Bidentate (N, O⁻)Square Planar

Advanced Analytical Methodologies for Research on 2 2 Amino 3 Methylphenyl Acetic Acid

Chromatographic Separation and Purification Techniques

Chromatography is the cornerstone of separation science, providing powerful tools for the isolation and purification of specific compounds from starting materials, reaction mixtures, and by-products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most critical techniques in this domain.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For an amino acid derivative like 2-(2-Amino-3-methylphenyl)acetic acid, reversed-phase HPLC (RP-HPLC) is a common and effective approach. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient elution) and incorporating additives like acids (e.g., formic acid or phosphoric acid) to control the ionization state of the amino and carboxylic acid groups, a high degree of separation can be achieved. sielc.com A UV detector is commonly used for detection, as the phenyl ring in the molecule absorbs ultraviolet light. jocpr.com

Table 1: Illustrative HPLC Method Parameters for Amino Acid Derivatives

Parameter Typical Value Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase; acid suppresses silanol (B1196071) activity and ensures consistent ionization.
Mobile Phase B Acetonitrile or Methanol Organic modifier used to elute the compound from the column.
Gradient Linear gradient from 5% to 95% B Varies the solvent strength to elute compounds with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical scale separations.
Column Temp. 30 - 40 °C Ensures reproducible retention times and improves peak shape. agilent.com

| Detection | UV at 254 nm or 280 nm | The aromatic ring allows for sensitive detection at these wavelengths. |

This table presents a generalized method; specific parameters must be optimized for this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. lcms.cz This results in dramatically increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.gov

For this compound, a UPLC method would offer faster separation times, often under 3-5 minutes, and sharper, more resolved peaks. nih.gov This is particularly advantageous for high-throughput screening or when analyzing complex mixtures. UPLC is often coupled with mass spectrometry (UPLC-MS), which provides not only retention time data but also mass-to-charge ratio information, allowing for definitive identification and enhanced sensitivity. nih.govnih.gov

Table 2: Representative UPLC-MS Method Parameters

Parameter Typical Value Advantage over HPLC
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) Smaller particles lead to higher efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in Water Standard MS-compatible mobile phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard MS-compatible organic modifier. nih.gov
Gradient Fast gradient (e.g., 2-3 minutes) Significantly reduces analysis time. nih.gov
Flow Rate 0.4 - 0.6 mL/min Optimized for smaller column dimensions.

| Detection | Mass Spectrometry (ESI+) | Provides mass information for positive identification and high sensitivity. |

This table presents a generalized method; specific parameters must be optimized for the target analyte.

Methods for Purity Assessment and Isomeric Differentiation

The purity of this compound is a critical quality attribute. The HPLC and UPLC methods described for separation are also the primary tools for purity assessment. By analyzing a sample and integrating the area of all detected peaks, the purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

A significant challenge in the synthesis of this compound is the potential formation of positional isomers, such as 2-(2-Amino-4-methylphenyl)acetic acid or 2-(2-Amino-5-methylphenyl)acetic acid. These isomers have the same molecular weight and similar chemical properties, making them difficult to separate and distinguish.

High-resolution chromatographic techniques like UPLC are essential for isomeric differentiation. The superior resolving power of UPLC columns can often separate closely eluting positional isomers that might co-elute using standard HPLC methods. Confirmation of isomeric identity typically requires coupling the chromatographic separation with mass spectrometry (MS) and comparing the fragmentation patterns or using reference standards for each isomer.

Chiral Analytical Techniques for Enantiomeric Excess Determination

This compound possesses a stereogenic center at the alpha-carbon, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R and S forms). Since enantiomers often exhibit different biological and pharmacological activities, it is crucial to separate them and determine the enantiomeric excess (ee) of a sample.

The most common and reliable method for this is chiral HPLC. This technique uses a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers, leading to different retention times and thus, separation. researchgate.net Several types of CSPs are effective for the separation of underivatized amino acids. chiraltech.com

Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin (e.g., CHIROBIOTIC T) are known to separate a wide range of amino acids. sigmaaldrich.com

Crown Ether CSPs: These are particularly effective for separating primary amino acids, where the ammonium (B1175870) group complexes within the crown ether structure. ankara.edu.tr

Zwitterionic CSPs: These phases (e.g., CHIRALPAK ZWIX) utilize both anion- and cation-exchange mechanisms, making them highly suitable for separating zwitterionic molecules like amino acids. chiraltech.com

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Other advanced methods for determining ee include nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents mdpi.com and enantioselective indicator displacement assays. nih.gov

Table 3: Chiral Stationary Phases for Amino Acid Separation

CSP Type Chiral Selector Example Typical Mobile Phase Separation Principle
Macrocyclic Glycopeptide Teicoplanin Polar Organic (e.g., Methanol/Water) Multiple interactions including hydrogen bonding, ionic, and steric repulsion. sigmaaldrich.com
Crown Ether (18-Crown-6)-tetracarboxylic acid Acidic Aqueous/Organic (e.g., Perchloric acid/Methanol) Host-guest complexation with the primary amine group. ankara.edu.tr

| Zwitterionic Ion-Exchanger | Quinine/Quinidine derivatives | Methanol/Acetonitrile/Water with acid/base additives | Synergistic double ion-pairing process. chiraltech.com |

Biochemical Investigations of 2 2 Amino 3 Methylphenyl Acetic Acid in in Vitro Systems

Molecular Interactions with Enzymes and Receptors (Mechanistic Focus)

Research specifically detailing the molecular interactions of 2-(2-Amino-3-methylphenyl)acetic acid with enzymes and receptors has not been extensively published. Computational methods like molecular docking are commonly employed to predict these interactions for analogous compounds. researchgate.net

Binding Site Analysis via Molecular Docking (Theoretical)

Molecular docking studies are instrumental in predicting the binding modes, affinity, and specificity of small molecules like phenylacetic acid derivatives to biological targets such as proteins and enzymes. researchgate.net For a theoretical analysis of this compound, a docking simulation would typically involve preparing a 3D structure of the molecule and docking it into the active site of a selected target protein. The analysis would identify the most favorable binding pose and calculate a docking score, which estimates the binding affinity.

For related phenylacetic acid derivatives, studies have shown interactions with targets like Pim kinase protein and urease enzymes. researchgate.netjspae.com These analyses reveal that interactions are often governed by polar interactions, hydrogen bonds, and pi-stacking systems involving the ligand's functional groups and the enzyme's active site residues. jspae.com However, without specific studies on this compound, any analysis of its binding site interactions remains purely hypothetical.

Investigation of Interaction Motifs (e.g., Hydrogen Bonding, Aromatic Stacking)

The chemical structure of this compound, featuring a carboxylic acid group, an amino group, and an aromatic ring, suggests the potential for several key interaction motifs.

Hydrogen Bonding: The carboxylic acid and amino groups are capable of acting as both hydrogen bond donors and acceptors. These interactions are critical for the affinity and efficacy of ligands at receptor sites. nih.gov

Aromatic Stacking: The phenyl ring can participate in π-π stacking or T-shaped interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. nih.govresearchgate.net These non-covalent interactions are significant in the structure and stability of protein-ligand complexes. researchgate.net

Studies on other molecules with similar functional groups have confirmed the importance of these motifs. For instance, research on a cannabinoid receptor CB2 antagonist highlighted that both hydrogen bonding and aromatic stacking are crucial for its binding affinity. nih.gov Similarly, docking studies of other phenylacetic acid derivatives have demonstrated significant polar interactions with target residues. jspae.com

Table 1: Potential Interaction Motifs of this compound

Functional Group Potential Interaction Type Potential Interacting Residues
Carboxylic Acid (-COOH) Hydrogen Bonding, Electrostatic Arginine, Lysine, Histidine, Serine
Amino Group (-NH2) Hydrogen Bonding Aspartic Acid, Glutamic Acid, Serine

This table is a theoretical representation based on the compound's structure, not on specific experimental data.

In Vitro Metabolic Studies and Biotransformation Pathways

Enzyme-Mediated Chemical Transformations (e.g., Hydrolysis, Oxidation)

The biotransformation of aromatic amino acids and related compounds typically involves several key enzymatic reactions. researchgate.netmdpi.com For a compound like this compound, potential metabolic transformations could include:

Oxidation: Cytochrome P450 enzymes could mediate the hydroxylation of the aromatic ring or the methyl group. Studies on the related compound 2-amino-3-methylpyridine (B33374) have shown that C-oxidation can lead to the formation of hydroxymethyl and hydroxy-pyridine metabolites. nih.gov

N-Oxidation: The amino group could be oxidized, a pathway also observed in the metabolism of 2-amino-3-methylpyridine. nih.gov

Conjugation: The carboxylic acid group is a common site for conjugation reactions with molecules like glucuronic acid or amino acids. This is a primary pathway for the inactivation and excretion of phenylacetic acid itself. biorxiv.org

The specific cytochrome P450 isozymes involved would determine the metabolic profile. For example, in the metabolism of 2-amino-3-methylpyridine, different isozymes were found to be responsible for N-oxidation versus C-oxidation. nih.gov

Elucidation of Metabolite Structures (In Vitro)

Without experimental studies, the exact structures of metabolites for this compound can only be postulated. Based on common metabolic pathways for related substances, potential in vitro metabolites could include hydroxylated derivatives, N-oxides, and various conjugates.

Table 2: Postulated In Vitro Metabolites of this compound

Metabolic Reaction Potential Metabolite Structure
Aromatic Hydroxylation 2-(2-Amino-3-methyl-X-hydroxyphenyl)acetic acid
Methyl Group Oxidation 2-(2-Amino-3-hydroxymethylphenyl)acetic acid
N-Oxidation 2-(2-Nitroso-3-methylphenyl)acetic acid

This table presents hypothetical structures based on known metabolic pathways of similar compounds. These metabolites have not been experimentally confirmed for this compound.

The elucidation of these structures would typically involve incubating the parent compound with liver microsomes or other enzyme preparations, followed by analysis using techniques like High-Pressure Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to separate and identify the resulting products. nih.gov

Future Research Directions for 2 2 Amino 3 Methylphenyl Acetic Acid

Innovations in Green and Sustainable Synthetic Routes

The imperative for environmentally responsible chemical manufacturing necessitates the development of green and sustainable synthetic pathways. skpharmteco.comgappeptides.com Future research on 2-(2-Amino-3-methylphenyl)acetic acid will likely focus on moving away from traditional synthesis methods that may rely on hazardous solvents and generate significant waste. skpharmteco.comgappeptides.com Key areas of innovation are expected to include:

Mechanochemistry: This solvent-free or low-solvent approach utilizes mechanical energy, such as ball milling, to drive chemical reactions. rsc.orgresearchgate.netresearchgate.netnih.gov Applying this technique could lead to shorter reaction times, higher yields, and a significant reduction in solvent waste compared to conventional solution-phase synthesis. researchgate.net

Continuous Flow Synthesis: Flow chemistry offers enhanced safety, efficiency, and scalability for producing pharmaceutical intermediates. rsc.orgmdpi.comaurigeneservices.comacs.org By performing reactions in a continuous stream through a reactor, this method allows for precise control over parameters like temperature and reaction time, minimizes the handling of hazardous intermediates, and can be fully automated. mdpi.comacs.org

Biocatalysis: The use of enzymes to catalyze the synthesis could offer unparalleled specificity and mild reaction conditions. For instance, research into arylacetonitrilases, which convert nitriles to carboxylic acids, could provide a green route to phenylacetic acid derivatives. researchgate.net

Aqueous Synthesis: Leveraging water as a solvent is a cornerstone of green chemistry. pnas.org Developing synthetic routes that are viable in aqueous media would eliminate the need for volatile organic solvents, simplifying purification and reducing environmental impact. pnas.org

Green Synthesis ApproachPrinciplePotential Advantages for Synthesizing this compound
Mechanochemistry (Ball Milling)Using mechanical force to induce chemical reactions in the solid state. researchgate.netReduces or eliminates the need for harmful solvents, potentially leading to shorter reaction times and higher efficiency. researchgate.netresearchgate.net
Continuous Flow ChemistryReactants are continuously pumped through a reactor, allowing for precise control and automation. aurigeneservices.comImproves safety, reproducibility, and yield; enables seamless multi-step synthesis without isolating intermediates. mdpi.comacs.org
BiocatalysisEmploying enzymes as catalysts for specific chemical transformations.Offers high selectivity under mild, environmentally benign conditions (e.g., neutral pH, room temperature). researchgate.net
Aqueous-Phase SynthesisUtilizing water as the reaction solvent. pnas.orgEliminates hazardous organic solvents, simplifies product isolation, and aligns with green chemistry principles. pnas.org

Development of Novel Derivatization Chemistries for Diverse Applications

The presence of both an amino group and a carboxylic acid group makes this compound a versatile building block for creating a library of new compounds. mdpi.com Future research will focus on targeted derivatization to modulate the molecule's properties for specific applications.

The primary amine is a nucleophilic site amenable to reactions such as acylation, alkylation, and the formation of Schiff bases, allowing for the introduction of a wide array of functional groups. iu.edursc.org Similarly, the carboxylic acid group can be converted into esters, amides, or other functionalities, which is a common strategy in drug development and materials science. thermofisher.comlibretexts.orgnih.gov

Key derivatization strategies for future exploration include:

Amide and Ester Formation: Coupling the carboxylic acid with various amines or alcohols to produce amides and esters. This is a foundational technique in medicinal chemistry to create prodrugs or analogues with altered solubility and biological activity. mdpi.com

N-Acylation/Alkylation: Modifying the amino group to introduce new substituents. This can influence the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, which are critical for tuning its interaction with biological targets or its performance in materials. iu.edu

Palladium-Catalyzed Cross-Coupling: While challenging, modern catalytic methods could be developed to functionalize the aromatic ring further, adding to the structural diversity of potential derivatives. inventivapharma.com

Functional GroupDerivatization ReactionPotential Application of Derivative
Carboxylic Acid (-COOH)Esterification (reaction with alcohols)Modifying solubility and creating prodrugs in pharmaceuticals. libretexts.org
Carboxylic Acid (-COOH)Amidation (reaction with amines)Building blocks for peptides, polymers, and active pharmaceutical ingredients. nih.gov
Amino Group (-NH2)Acylation (reaction with acyl chlorides/anhydrides)Creating stable derivatives with altered biological activity. iu.edu
Amino Group (-NH2)Alkylation (reaction with alkyl halides)Tuning electronic properties and steric hindrance for applications in materials or as ligands. libretexts.org

Advanced in silico Modeling for Rational Design and Property Prediction

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental work. For this compound and its potential derivatives, in silico modeling can accelerate the discovery of new applications.

Future research will likely employ a range of computational techniques:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectral properties of the molecule and its derivatives. This fundamental understanding can inform the design of new synthetic routes and predict how modifications will affect the molecule's behavior.

Molecular Docking: This technique can predict the binding orientation and affinity of a molecule to the active site of a protein or other biological target. It is a crucial tool for identifying potential therapeutic applications, such as enzyme inhibition or receptor antagonism. nih.gov

ADME Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives is vital in the early stages of drug discovery. researchgate.netnumberanalytics.comresearchgate.net Computational models can estimate properties like solubility, permeability, and metabolic stability, helping to prioritize which derivatives to synthesize and test. nih.govresearchgate.netuniroma1.it

Computational MethodPurposePredicted Properties
Density Functional Theory (DFT)To understand the electronic structure and reactivity.Molecular geometry, vibrational frequencies, HOMO-LUMO gap, electrostatic potential.
Molecular DockingTo predict the interaction between the molecule and a biological target (e.g., an enzyme). nih.govBinding affinity, binding mode, identification of key interactions (e.g., hydrogen bonds).
Quantitative Structure-Activity Relationship (QSAR)To correlate chemical structure with biological activity or physical properties. nih.govnumberanalytics.comToxicity, biological activity, pharmacokinetic parameters.
ADME ModelingTo predict the pharmacokinetic profile of a potential drug candidate. researchgate.netresearchgate.netSolubility, permeability (e.g., Caco-2), plasma protein binding, metabolism pathways. numberanalytics.comuniroma1.it

Exploration of its Utility in Emerging Areas of Chemical Science

The unique structure of this compound makes it a candidate for exploration in several cutting-edge areas of chemical science. Phenylacetic acid and its derivatives are already recognized for their broad spectrum of biological activities and as building blocks for pharmaceuticals and agrochemicals. mdpi.comontosight.aiwikipedia.orggoogle.com

Future research could focus on the following emerging applications:

Medicinal Chemistry: The aminophenylacetic acid scaffold is a privileged structure in drug discovery. Derivatives could be designed and synthesized as novel anti-inflammatory, analgesic, or antimicrobial agents. ontosight.ainih.gov The structural similarity to known bioactive molecules suggests potential for development into targeted therapies.

Materials Science: The aromatic and functional groups of the molecule provide handles for polymerization or incorporation into larger supramolecular structures. Phenolic compounds, for instance, are used to create functional materials for catalysis and biomedicine. researchgate.netnih.gov Derivatives of this compound could be investigated as building blocks for novel polymers, metal-organic frameworks (MOFs), or hole-transporting materials for organic light-emitting diodes (OLEDs), an area where aromatic amine derivatives have shown promise. nih.govelsevierpure.com

Coordination Chemistry: The amine and carboxylate functionalities can act as ligands to coordinate with metal ions. This could lead to the development of new catalysts, sensors, or metal-containing therapeutic agents.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(2-Amino-3-methylphenyl)acetic acid, and how can reaction purity be optimized?

Methodological Answer:
A regioselective bromination approach, analogous to methods used for 2-(3-Bromo-4-methoxyphenyl)acetic acid, can be adapted. For example, bromine in acetic acid under controlled conditions (e.g., 60 mmol substrate, 30 min reaction time) yields high-purity products . Purification via recrystallization or chromatography is critical, as residual by-products (e.g., unreacted starting materials) may skew analytical results. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. For amino group protection, Fmoc-derivatization (as in 2-(2-(2-aminoethoxy)ethoxy)acetic acid synthesis) improves handling and reduces side reactions .

Advanced: How do electronic effects of substituents influence the compound’s molecular geometry and reactivity?

Methodological Answer:
Substituent electronic properties dictate bond angles and planarity. For example, electron-withdrawing groups (e.g., Br) increase C–C–C angles (121.5° vs. 118° for electron-donating groups like methoxy), as observed in X-ray crystallography of brominated phenylacetic acid derivatives . Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models these effects by incorporating exact exchange terms, achieving <3 kcal/mol deviation in thermochemical predictions . Computational workflows should validate against crystallographic data to resolve discrepancies, particularly for torsion angles (e.g., 78.15° dihedral for acetic acid groups) .

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.5–7.5 ppm) and acetic acid carbons (δ 170–175 ppm). Integration ratios confirm substitution patterns (e.g., para vs. meta).
  • X-ray Diffraction : Single-crystal analysis resolves absolute configuration and hydrogen-bonding motifs (e.g., centrosymmetric O–H⋯O dimers with R22_2^2(8) topology) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C9_9H11_{11}NO2_2 for this compound) with <5 ppm error .

Advanced: How can DFT calculations predict thermochemical properties and resolve experimental contradictions?

Methodological Answer:
Hybrid functionals (e.g., B3LYP) with gradient-corrected exchange-correlation terms (e.g., Lee-Yang-Parr) achieve <2.4 kcal/mol accuracy in atomization energies . For discrepancies in bond lengths or angles (e.g., computational vs. crystallographic data), refine basis sets (e.g., 6-311++G**) and include solvent effects via polarizable continuum models (PCM). Validate against experimental IR/Raman spectra for vibrational modes .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., acetic acid, bromine) .
  • Storage : Store at –20°C under inert atmosphere (N2_2/Ar) to prevent degradation .

Advanced: How to address inconsistencies between experimental and computational hydrogen-bonding networks?

Methodological Answer:
Discrepancies often arise from neglecting weak interactions (e.g., C–H⋯O) in DFT models. Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points or Non-Covalent Interaction (NCI) plots. For example, O–H⋯O dimerization energies (~5–10 kcal/mol) in crystals may require dispersion-corrected functionals (e.g., D3BJ) for accurate reproduction .

Basic: How to optimize reaction yields in multi-step syntheses involving amino-protecting groups?

Methodological Answer:

  • Fmoc Protection : Introduce Fmoc-aminoethoxy groups early to stabilize amines, reducing side reactions (e.g., oxidation). Use mild deprotection agents (piperidine/DMF) to avoid backbone cleavage .
  • Stepwise Monitoring : Employ LC-MS after each step to detect intermediates and adjust stoichiometry (e.g., bromine equivalents) .

Advanced: What strategies validate regioselectivity in electrophilic substitution reactions?

Methodological Answer:
Combine 13^{13}C NMR chemical shift calculations (DFT) with experimental NOESY/ROESY to confirm substitution patterns. For example, bromination at the 3-position in 4-methoxyphenylacetic acid is confirmed by upfield shifts in adjacent carbons and cross-peaks in 2D NMR . Kinetic isotope effects (KIE) studies or Hammett plots further elucidate directing group influences.

Basic: What are common pitfalls in titrimetric analysis of carboxylic acid derivatives?

Methodological Answer:

  • Endpoint Detection : Use potentiometric titrations instead of phenolphthalein to avoid pH-based errors (error reduction from 13.6% to <2%) .
  • Sample Prep : Ensure complete dissolution in polar aprotic solvents (e.g., DMSO) to prevent incomplete neutralization .

Advanced: How to model the compound’s solubility and partition coefficients (logP) for drug design?

Methodological Answer:
Use Conductor-like Screening Models (COSMO-RS) with DFT-optimized geometries to predict solubility in bio-relevant solvents (e.g., PBS). Adjust substituents (e.g., methyl vs. methoxy) to modulate logP, validated via shake-flask/HPLC methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.